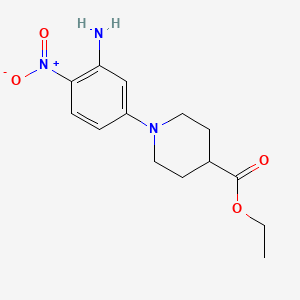

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate

説明

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate is a piperidine derivative featuring an ethyl carboxylate group at position 4 and a 3-amino-4-nitrophenyl substituent at position 1. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (amino) groups on the aromatic ring, creating unique electronic properties that influence reactivity, solubility, and biological interactions.

特性

IUPAC Name |

ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-21-14(18)10-5-7-16(8-6-10)11-3-4-13(17(19)20)12(15)9-11/h3-4,9-10H,2,5-8,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFZYLCBIBEZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate typically involves a multi-step process:

Nitration: The starting material, 3-nitroaniline, undergoes nitration to introduce the nitro group at the 4-position.

Amidation: The nitroaniline derivative is then reacted with ethyl 4-piperidinecarboxylate under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Reduction: Ethyl 1-(3,4-diaminophenyl)-4-piperidinecarboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its functional groups.

作用機序

The mechanism of action of Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural Modifications and Key Differences

The following table highlights critical structural variations among analogues:

†Calculated based on molecular formula C₁₄H₁₈N₃O₅.

‡Estimated from analogous structures.

Key Observations :

- Electronic Effects: The amino-nitro combination in the target compound creates a push-pull electronic system, enhancing resonance stabilization compared to analogues with single substituents (e.g., hydroxy-nitro or chlorobenzyl).

- Solubility: The amino group improves aqueous solubility relative to lipophilic substituents (e.g., benzyl or cyanopyridyl).

Physicochemical and Structural Properties

- LogP: The target compound’s logP is expected to be lower than benzyl or cyanopyridyl analogues due to the polar nitro and amino groups.

- Crystal Packing: Analogues like the tosylquinolin derivative () exhibit π-π stacking and hydrogen bonding in crystal structures, while the nitro group in the target compound may favor planar stacking with adjacent aromatic systems.

- Thermal Stability : Nitro-containing compounds generally exhibit moderate stability, whereas esters (e.g., ethyl carboxylate) may hydrolyze under basic conditions.

生物活性

Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a nitrophenyl group. Its molecular formula is , with a molecular weight of approximately 264.33 g/mol. The presence of both amino and nitro functional groups contributes to its unique chemical properties and potential interactions with biological targets.

The biological activity of Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate is hypothesized to involve several key interactions:

- Enzyme Inhibition : The structure allows for potential binding to active sites of enzymes, leading to inhibition or modulation of their activity. The amino and nitro groups can participate in hydrogen bonding, enhancing binding affinity.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways involved in cellular responses.

Antimicrobial Properties

Research has indicated that Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate exhibits notable antimicrobial activity. Studies have shown that derivatives of piperidine compounds often display effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.030 mg/mL |

This table summarizes the antimicrobial efficacy observed in preliminary studies, suggesting significant potential for therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.5 | Moderate cytotoxicity |

| MCF-7 | 12.3 | Significant growth inhibition |

| A549 | 10.8 | High efficacy against lung cancer cells |

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial effects of various piperidine derivatives, including Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate, against clinical isolates of bacteria. The results showed promising activity, particularly against multi-drug resistant strains.

- Anticancer Evaluation : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Animal models are necessary to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound will enhance understanding and facilitate drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis likely involves sequential functionalization of the piperidine ring and aromatic substituents. A plausible route includes:

Piperidine Core Formation : Start with ethyl piperidine-4-carboxylate derivatives, as seen in analogous syntheses (e.g., ethyl isonipecotate reacting with halogenated reagents to introduce substituents) .

Aromatic Substitution : Introduce the 3-amino-4-nitrophenyl group via nucleophilic aromatic substitution (NAS) or coupling reactions. The nitro group’s meta-directing nature requires careful optimization of reaction conditions (e.g., temperature, catalysts) to ensure proper regioselectivity .

Reduction and Protection : The amino group may be introduced via selective reduction of a nitro precursor (e.g., using H₂/Pd-C) or protected during synthesis to avoid side reactions .

- Key Tools : Use coupling agents like EDCI/HOBt for amide bond formation and monitor regioselectivity via HPLC or TLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperidine conformation. The nitro group’s electron-withdrawing effects will deshield adjacent protons .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect isotopic patterns .

- Crystallography : If single crystals are obtained, use SHELX programs (e.g., SHELXL) for structural refinement .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reaction yields during the introduction of the 3-amino-4-nitrophenyl group?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-determining steps in aromatic substitution .

- Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., K₂CO₃ vs. Et₃N) to enhance reactivity. For example, polar aprotic solvents may stabilize transition states in NAS .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction intermediates and optimize stoichiometry .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The nitro group’s redox potential may influence metabolic pathways .

- MD Simulations : Analyze the piperidine ring’s conformational flexibility in aqueous vs. lipid environments to assess membrane permeability .

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity in lead optimization .

Q. What strategies mitigate stability issues (e.g., nitro group reduction) during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent photodegradation or hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents to inhibit redox reactions .

- Periodic Analysis : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。